molecular formula C16H31N3O2 B3211316 tert-Butyl 4-((1-methylpiperidin-4-yl)amino)piperidine-1-carboxylate CAS No. 1086392-70-2

tert-Butyl 4-((1-methylpiperidin-4-yl)amino)piperidine-1-carboxylate

Cat. No.: B3211316
CAS No.: 1086392-70-2
M. Wt: 297.44 g/mol
InChI Key: DJXKHOADYQLOHC-UHFFFAOYSA-N
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Description

tert-Butyl 4-((1-methylpiperidin-4-yl)amino)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a (1-methylpiperidin-4-yl)amino substituent at the 4-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of molecules targeting neurological or oncological pathways. Its structure combines rigidity from the piperidine rings with functional versatility from the amino and carbamate groups.

Properties

IUPAC Name

tert-butyl 4-[(1-methylpiperidin-4-yl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-11-7-14(8-12-19)17-13-5-9-18(4)10-6-13/h13-14,17H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXKHOADYQLOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656265
Record name tert-Butyl 4-[(1-methylpiperidin-4-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086392-70-2
Record name tert-Butyl 4-[(1-methylpiperidin-4-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((1-methylpiperidin-4-yl)amino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((1-methylpiperidin-4-yl)amino)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

tert-Butyl 4-((1-methylpiperidin-4-yl)amino)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((1-methylpiperidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The tert-butyl piperidine-1-carboxylate scaffold is widely modified to tune physicochemical and biological properties. Key analogs include:

Compound Name Substituent Features Molecular Formula Molecular Weight (g/mol) Key References
tert-Butyl 4-([2-amino-4-fluoro-5-methylphenyl]amino)piperidine-1-carboxylate Aromatic amine with fluorine and methyl groups C₁₇H₂₅FN₃O₂ 323.40
tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate Heterocyclic (pyrimidine) and piperazine groups C₁₈H₂₈N₅O₂ 362.46
tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate Halogenated aromatic amine (3,4-dichloro) C₁₆H₂₁Cl₂N₂O₂ 358.26
tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate Simple aliphatic amine and methyl group C₁₁H₂₂N₂O₂ 214.30
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate Hydroxymethyl group (polar, enhances solubility) C₁₁H₂₁NO₃ 229.29

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic amines (e.g., ) exhibit higher molecular weights and lipophilicity compared to aliphatic analogs (e.g., ). This impacts membrane permeability and target binding.
  • Polar Groups : Hydroxymethyl or formyl substituents () improve aqueous solubility, critical for pharmacokinetics.

Physical Properties

  • Main Compound : Predicted molecular weight ~296.4 g/mol (estimated from structural analogs). Likely a solid at room temperature.
  • Analog Data: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate: Light yellow solid, MW 277.36 . tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate: MW 300.40, solid state .

Biological Activity

tert-Butyl 4-((1-methylpiperidin-4-yl)amino)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H24N2O2\text{C}_{15}\text{H}_{24}\text{N}_2\text{O}_2

This compound features a tert-butyl group, a piperidine ring, and an amino group linked to another piperidine structure. The presence of these functional groups is believed to influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the piperidine backbone : Using standard amination techniques.
  • Carboxylation : Introduction of the carboxylate group through various synthetic routes such as esterification or direct carboxylation.

Antiparasitic Activity

Recent studies have evaluated the antiparasitic potential of various piperidine derivatives, including this compound. In vitro assays demonstrated that modifications in the piperidine structure could significantly impact activity against parasites like Plasmodium falciparum. For instance, structural variations led to differences in potency (EC50 values ranging from 0.025 μM to 0.577 μM) depending on the specific substitutions on the piperidine rings .

Anticancer Potential

Piperidine derivatives have also been investigated for their anticancer properties. In one study, compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism of action was proposed to involve apoptosis induction and disruption of cell cycle progression, with some derivatives showing enhanced activity compared to standard chemotherapeutics like bleomycin .

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

  • Interaction with neurotransmitter receptors : Given its structural similarity to known receptor ligands.
  • Inhibition of key metabolic pathways : Such as those involved in parasite survival or cancer cell proliferation.

Case Study 1: Antiparasitic Activity

In a study evaluating derivatives against P. falciparum, it was found that modifications enhancing lipophilicity improved both solubility and bioavailability, crucial for effective antiparasitic therapy . The study highlighted that certain substitutions led to an increase in activity against drug-resistant strains.

Case Study 2: Cancer Cell Line Studies

Research involving FaDu hypopharyngeal tumor cells indicated that derivatives with specific structural features could induce apoptosis more effectively than established treatments . This suggests that further exploration into structure-activity relationships could yield promising anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.